1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane is an organic compound with the molecular formula C5H7Br4NO2. It contains a total of 19 atoms: 7 hydrogen atoms, 5 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 4 bromine atoms . This compound is known for its unique structure, which includes multiple bromine atoms and a nitro group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane typically involves the bromination of a suitable precursor, such as 2-methyl-3-nitrobutane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain. Common reagents used in this process include bromine (Br2) and a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the nitration of 2-methylbutane followed by bromination. The nitration step introduces the nitro group, while the subsequent bromination step adds the bromine atoms. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the bromine atoms.
Major Products Formed
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, such as alcohols or amines.
Scientific Research Applications
1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and nitro groups into other molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane involves its interaction with molecular targets through its functional groups. The bromine atoms and nitro group can participate in various chemical reactions, such as electrophilic and nucleophilic interactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrabromo-2-methylbutane: Similar structure but lacks the nitro group.
1,2,3,4-Tetrabromo-3-nitrobutane: Similar structure but with a different position of the nitro group.
2,3,4,5-Tetrabromo-2-methyl-3-nitropentane: Similar structure but with an additional carbon atom.
Uniqueness
1,2,3,4-Tetrabromo-2-methyl-3-nitrobutane is unique due to the specific arrangement of its bromine atoms and nitro group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
62569-86-2 |
---|---|
Molecular Formula |
C5H7Br4NO2 |
Molecular Weight |
432.73 g/mol |
IUPAC Name |
1,2,3,4-tetrabromo-2-methyl-3-nitrobutane |
InChI |
InChI=1S/C5H7Br4NO2/c1-4(8,2-6)5(9,3-7)10(11)12/h2-3H2,1H3 |
InChI Key |
UKZBCQUHHJWJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(CBr)([N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.